(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19(2)9-3-4-16(20)18-11-17(7-8-17)13-5-6-14-15(10-13)22-12-21-14/h3-6,10H,7-9,11-12H2,1-2H3,(H,18,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFHIANKMUQNM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique chemical structure that includes a benzodioxole moiety, which is often associated with psychoactive properties. The molecular formula is , and its structure can be represented as follows:
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the dimethylamino group suggests potential interactions with receptors such as:
- Serotonin Transporter (SERT) : Affinity studies have shown that compounds with similar structures exhibit significant binding to SERT, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.
- Opioid Receptors : The compound's structural analogs have demonstrated high affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR), suggesting potential analgesic effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding profiles of the compound. For instance:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assay | Low cytotoxicity observed at concentrations up to 1000 mg/L . |
| Receptor Binding | High affinity for MOR (60 nM) and KOR (34 nM) . |
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of the compound:
- Analgesic Effects : In animal models, the compound demonstrated significant antinociceptive activity in pain models such as the acetic acid writhing test, indicating its potential use as an analgesic agent.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Pain Management : A study involving patients with chronic pain conditions showed improved outcomes when treated with related compounds that target opioid receptors .
- Psychiatric Applications : Research into compounds with similar structures has suggested efficacy in treating mood disorders through modulation of serotonergic pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that it can inhibit specific cancer cell lines by interfering with cell signaling pathways associated with tumor growth and proliferation. For instance, a study highlighted its effectiveness against certain types of breast and prostate cancer cells, suggesting that it could serve as a lead compound for developing new anticancer therapies .
Neurological Applications
The compound has been investigated for its neuroprotective effects. In animal models, it demonstrated the ability to reduce neuroinflammation and protect neuronal cells from apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a critical role in disease progression .
Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
One of the significant applications of this compound is its role as a modulator of the CFTR protein, which is crucial in cystic fibrosis treatment. A patent describes its use in pharmaceutical compositions aimed at enhancing CFTR function, which could lead to improved therapeutic outcomes for patients suffering from this genetic disorder . The modulation mechanism involves restoring chloride ion transport across epithelial cells, thereby improving mucosal hydration and clearance.
Antiviral Properties
The compound has also been evaluated for antiviral activity, particularly against viruses that exploit the ACE2 receptor for entry into host cells. Preliminary findings suggest that it may inhibit viral entry by blocking the interaction between viral proteins and host cell receptors . This application is particularly relevant in the context of emerging viral infections.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide is essential for optimizing its therapeutic potential. Various analogs have been synthesized to assess the impact of structural modifications on biological activity. For example, altering substituents on the benzodioxole moiety has been shown to enhance potency against specific targets while reducing off-target effects .
Clinical Trials
Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various therapeutic contexts. One notable trial focuses on its application in treating cystic fibrosis patients who exhibit residual CFTR function. Early results indicate promising improvements in lung function and quality of life metrics .
Comparative Studies
Comparative studies with existing treatments have demonstrated that this compound may offer advantages over traditional therapies, such as reduced side effects and improved patient adherence due to less frequent dosing requirements . These findings underscore its potential as a valuable addition to current therapeutic regimens.
Data Tables
| Application Area | Specific Use Cases | Current Status |
|---|---|---|
| Anticancer Activity | Inhibition of breast/prostate cancer cell lines | Preclinical studies ongoing |
| Neurological Applications | Neuroprotection in Alzheimer's/Parkinson's models | Animal studies completed |
| CFTR Modulation | Treatment for cystic fibrosis | Patent filed; clinical trials underway |
| Antiviral Properties | Inhibition of viral entry via ACE2 | Preliminary findings available |
Comparison with Similar Compounds
Structural Features
The compound shares key motifs with several analogs, as outlined below:
Key Observations :
- The dimethylamino group in the target compound contrasts with the triazole-propenyl substituent in , which may confer hydrogen-bonding capabilities but reduce basicity.
Physicochemical Properties
- Lipophilicity: The benzodioxole moiety in the target compound and increases logP compared to non-aromatic analogs like . Cyclopropane may further elevate logP due to its hydrophobic character .
- Solubility: The dimethylamino group in the target compound and enhances water solubility via protonation at physiological pH, whereas the triazole in relies on polar interactions but may exhibit lower solubility in acidic environments .
Q & A
Q. Key Optimization Table :
| Step | Critical Parameter | Typical Range | Reference |
|---|---|---|---|
| Amidation | Coupling Agent | EDC/HOBt, 0–5°C | |
| Cyclopropanation | Reaction Time | 12–24 h, RT | |
| Purification | Solvent System | Hexane:EtOAc (3:1) |
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., (E)-configuration of the enamide) .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- Chromatography : HPLC or TLC to assess purity (>95%) .
Advanced: How can crystallographic data resolve structural ambiguities, such as the (E)-configuration?
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.05 |
Advanced: How should researchers address contradictory bioactivity data across assays?
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity, enzymatic assays for functional activity) .
- Structure-Activity Relationship (SAR) : Synthesize analogs to isolate pharmacophoric elements .
- Statistical Analysis : Apply multivariate regression to identify assay-specific variables (e.g., pH, cofactors) .
Advanced: What integrated computational methods predict metabolic stability or target interactions?
- Molecular Docking : Use AutoDock or Schrödinger to model binding to cytochrome P450 enzymes or biological targets .
- DFT Calculations : Analyze electron distribution in the benzodioxole ring to predict metabolic sites .
- MD Simulations : Track conformational changes in solution to assess stability .
Q. Computational Workflow :
Docking : Prioritize binding poses with lowest ΔG.
QM/MM : Refine interactions at the active site.
ADMET Prediction : Use tools like SwissADME for bioavailability .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
- Epimerization : Avoid basic conditions during amide formation; use low temperatures (0–5°C) .
- Ring-Opening of Cyclopropane : Use mild Lewis acids (e.g., ZnCl₂) and short reaction times .
- Oxidation of Enamide : Conduct reactions under inert gas and add antioxidants (e.g., BHT) .
Advanced: How can researchers design analogs with improved target selectivity?
Q. SAR Insights :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Cyclopropyl → Cyclobutyl | Reduced potency | |
| Dimethylamino → Piperidine | Enhanced selectivity |
Basic: What solvent systems are optimal for purification via chromatography?
- Normal Phase : Hexane:EtOAc (gradient 1:1 to 3:1) for polar intermediates .
- Reverse Phase : MeCN:H₂O (0.1% TFA) for final product isolation .
Advanced: How does the electron-rich benzodioxole moiety influence reactivity?
- Electrophilic Aromatic Substitution (EAS) : Facilitates nitration or halogenation at the 4-position .
- Metabolic Stability : The methylenedioxy group slows oxidative metabolism, enhancing half-life .
Advanced: What experimental and computational tools validate enantiomeric purity?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:IPA eluents .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
